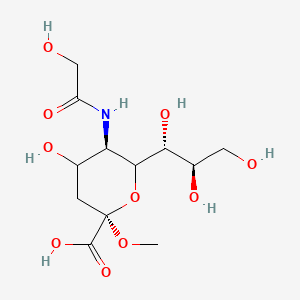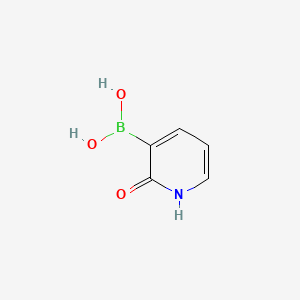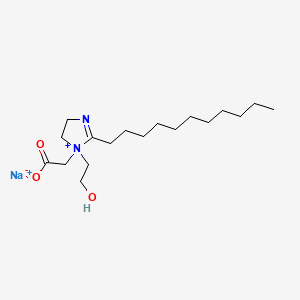
Sodium lauroamphoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium lauroamphoacetate is a zwitterionic surfactant belonging to the amphoacetate class. It is widely used in personal care products due to its mildness and versatility. This compound can act as both a foaming and cleansing agent, making it ideal for use in shampoos, body washes, and other personal care formulations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium lauroamphoacetate is synthesized through a two-step process. Initially, lauric acid reacts with aminoethylethanolamine to form an amide. Upon heating, this amide cyclizes to produce an imidazoline group. This intermediate then reacts with sodium chloroacetate to yield the final product .
Industrial Production Methods: The industrial production of this compound involves the same synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is then purified and used in various cosmetic formulations .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium lauroamphoacetate primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in hydrolysis and condensation reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Sodium chloroacetate is a common reagent used in the synthesis of this compound.
Major Products Formed: The major product formed from the synthesis of this compound is the compound itself. Hydrolysis can yield lauric acid and aminoethylethanolamine as by-products .
Wissenschaftliche Forschungsanwendungen
Sodium lauroamphoacetate finds extensive applications in various fields:
Wirkmechanismus
Sodium lauroamphoacetate exerts its effects primarily through its surfactant properties. It reduces the surface tension of water, allowing it to mix with oils and dirt, which can then be rinsed away. This compound can exist in anionic, zwitterionic, or cationic forms depending on the pH of the solution, which contributes to its versatility in different formulations .
Vergleich Mit ähnlichen Verbindungen
Cocamidopropyl Betaine: Another mild surfactant commonly used in personal care products.
Decyl Glucoside: A non-ionic surfactant known for its gentle cleansing properties.
Disodium Cocoamphodiacetate: Similar in structure and function to sodium lauroamphoacetate.
Uniqueness: this compound is unique due to its ability to exist in multiple ionic forms, which enhances its versatility in various formulations. Its mild nature makes it suitable for sensitive skin types, and it is effective in reducing irritation caused by other surfactants .
Eigenschaften
CAS-Nummer |
156028-14-7 |
|---|---|
Molekularformel |
C18H34N2NaO3 |
Molekulargewicht |
349.5 g/mol |
IUPAC-Name |
sodium;2-[1-(2-hydroxyethyl)-2-undecyl-4,5-dihydroimidazol-1-ium-1-yl]acetate |
InChI |
InChI=1S/C18H34N2O3.Na/c1-2-3-4-5-6-7-8-9-10-11-17-19-12-13-20(17,14-15-21)16-18(22)23;/h21H,2-16H2,1H3; |
InChI-Schlüssel |
IOLPZPSWYXRSGB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC1=NCC[N+]1(CCO)CC(=O)[O-].[Na+] |
Kanonische SMILES |
CCCCCCCCCCCC1=NCC[N+]1(CCO)CC(=O)[O-].[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




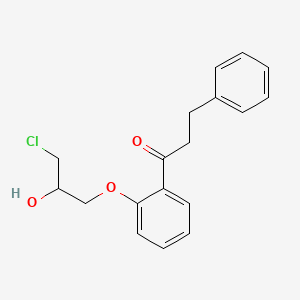


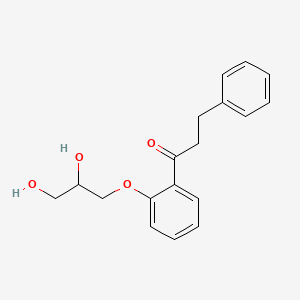
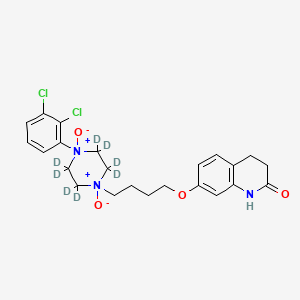

![8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B584967.png)
